![molecular formula C9H12N2O2S B13282501 2-{2-[(2-Methylcyclopropyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B13282501.png)
2-{2-[(2-Methylcyclopropyl)amino]-1,3-thiazol-4-yl}acetic acid
Description
2-{2-[(2-Methylcyclopropyl)amino]-1,3-thiazol-4-yl}acetic acid is a thiazole-based carboxylic acid derivative characterized by a 1,3-thiazole core substituted at the 2-position with a (2-methylcyclopropyl)amino group and at the 4-position with an acetic acid moiety. The compound’s unique structure combines the rigidity of the cyclopropyl group with the hydrogen-bonding capability of the amino and carboxylic acid functionalities. This architecture may confer distinct physicochemical properties, such as enhanced metabolic stability and selective reactivity, which are of interest in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H12N2O2S |
---|---|
Molecular Weight |
212.27 g/mol |
IUPAC Name |
2-[2-[(2-methylcyclopropyl)amino]-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C9H12N2O2S/c1-5-2-7(5)11-9-10-6(4-14-9)3-8(12)13/h4-5,7H,2-3H2,1H3,(H,10,11)(H,12,13) |
InChI Key |
ZJSOXDUQAVHESJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1NC2=NC(=CS2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Formation
The core 1,3-thiazole ring is commonly synthesized via cyclization reactions between thiourea derivatives and α-haloketones or α-haloesters. This cyclocondensation typically occurs under reflux in polar solvents such as acetic acid over several hours (3–5 hours) to ensure ring closure.
Introduction of the (2-Methylcyclopropyl)amino Group
The 2-methylcyclopropylamino substituent is introduced through nucleophilic substitution or coupling reactions. These steps often require an inert atmosphere (nitrogen or argon) and polar aprotic solvents like dimethyl sulfoxide to stabilize reaction intermediates. The reaction parameters such as temperature control (±5°C tolerance) and stoichiometric ratios (e.g., slight excess of amine precursors) are optimized to maximize substitution efficiency.
Incorporation of the Acetic Acid Moiety
The acetic acid group at the 4-position can be introduced via alkylation or carboxylation reactions. These steps require careful pH control, often using sodium acetate buffers, to prevent side reactions such as decarboxylation or over-alkylation. Hydrolysis of ester intermediates is a common route to yield the free acid.
Industrial and Laboratory Scale Synthesis
Industrial Synthesis
Industrial preparation often employs continuous flow reactors to enhance reaction control, yield, and purity. Catalysts and environmentally benign solvents are preferred to reduce waste and cost. For example, the use of methylene chloride as a chlorinated solvent in the preparation of intermediates like 4-chloroacetoacetyl chloride is common due to its liquid state under reaction conditions and favorable solubility.
Laboratory-Scale Synthesis Example
A representative laboratory synthesis involves:
- Suspending thiourea in water cooled to 5–7°C.
- Adding a solution of 4-chloroacetoacetyl chloride in methylene chloride dropwise over 25 minutes at 7–8°C with constant stirring.
- Stirring the mixture further at 5–7°C for 30 minutes, then allowing the temperature to rise to 26–27°C over 60 minutes.
- Cooling the reaction mixture to precipitate the (2-aminothiazol-4-yl)-acetic acid hydrochloride.
- Neutralizing and hydrolyzing to obtain the free acid form.
This process yields a stable product that resists decarboxylation and can be stored as a solid or in solution.
Analytical Characterization and Validation
Post-synthesis, the compound’s structural integrity is confirmed by:
Technique | Key Observations |
---|---|
Proton Nuclear Magnetic Resonance (¹H NMR) | Multiplet signals at δ 0.8–1.2 ppm for cyclopropyl protons; thiazole protons at δ 6.5–7.5 ppm. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) | Carbonyl carbon of carboxylic acid at δ 170–175 ppm; thiazole C-2 carbon at δ 160–165 ppm. |
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Molecular ion peak [M+H]⁺ at m/z 237.07 confirming molecular weight of C₁₁H₁₃N₂O₂S. |
These methods ensure the compound’s purity and correct substitution pattern.
Summary Table of Key Synthetic Parameters
Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Notes |
---|---|---|---|---|
Thiazole ring formation | Thiourea + α-haloketone (e.g., 4-chloroacetoacetyl chloride) | 5–30 | 1–5 | Use chlorinated solvents like methylene chloride; controlled addition to maintain temperature. |
Amino group introduction | (2-Methylcyclopropyl)amine in polar aprotic solvent (DMSO) | Ambient to 50 | 2–4 | Inert atmosphere; stoichiometric control critical. |
Acetic acid moiety incorporation | Hydrolysis of ester intermediates; pH control with sodium acetate buffer | Ambient to reflux | 1–3 | Prevents side reactions; yields free acid. |
Research Discoveries and Variations
- The use of chlorinated solvents such as methylene chloride in the preparation of 4-chloroacetoacetyl chloride intermediates allows for better control of reaction kinetics and product stability.
- Continuous flow synthesis has been explored to improve scalability and reproducibility in industrial settings, reducing reaction times and solvent usage.
- Modifications in the amino substituent introduction step, such as using different coupling agents or bases, have been investigated to enhance yield and selectivity.
- Stability studies indicate that the hydrochloride salt form of the compound is more stable against decarboxylation compared to the free acid in solution.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(2-Methylcyclopropyl)amino]-1,3-thiazol-4-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
2-{2-[(2-Methylcyclopropyl)amino]-1,3-thiazol-4-yl}acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a biochemical probe to study enzyme interactions.
Medicine: It is being investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-{2-[(2-Methylcyclopropyl)amino]-1,3-thiazol-4-yl}acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with essential enzymes in the pathogen .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural features and properties of 2-{2-[(2-Methylcyclopropyl)amino]-1,3-thiazol-4-yl}acetic acid and its analogs:
Physicochemical and Reactivity Comparisons
Lipophilicity and Solubility :
- The cyclopropyl group in the target compound likely reduces polarity compared to analogs with aromatic substituents (e.g., benzyl or phenyl groups) . However, the carboxylic acid group ensures moderate aqueous solubility, similar to other thiazolylacetic acids .
- Sulfonamide (e.g., ) and sulfone (e.g., ) derivatives exhibit higher polarity due to electronegative substituents, improving solubility in polar solvents.
- Hydrogen Bonding and Reactivity: The amino group in 2-(2-aminothiazol-4-yl)acetic acid facilitates hydrogen bonding and nucleophilic reactions, making it a key intermediate in cephalosporin synthesis.
Coordination Chemistry :
- Thiazole derivatives with aromatic substituents (e.g., phenyl or benzyl) exhibit strong π-π stacking and metal coordination capabilities, as seen in . The target compound’s cyclopropyl group may limit such interactions but could enhance selectivity in enzyme binding.
Biological Activity
2-{2-[(2-Methylcyclopropyl)amino]-1,3-thiazol-4-yl}acetic acid (CAS No. 2089257-35-0) is a thiazole derivative with potential biological activities that have garnered interest in pharmacological and agricultural applications. This compound exhibits properties that may be beneficial in various therapeutic contexts, particularly in the treatment of diseases and as a pesticide.
Chemical Structure and Properties
The molecular formula of this compound is C9H12N2O2S, with a molecular weight of 212.27 g/mol. Its structure includes a thiazole ring, which is known for its biological activity, particularly in medicinal chemistry.
Pharmacological Properties
Research indicates that compounds containing thiazole moieties often display a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific activities of this compound have been explored in several studies:
- Antimicrobial Activity : Studies have shown that thiazole derivatives exhibit significant antimicrobial properties against various bacterial strains. The presence of the methylcyclopropyl group may enhance this activity by improving the compound's lipophilicity and cellular uptake.
- Anti-inflammatory Effects : Thiazole-based compounds are also noted for their anti-inflammatory properties. In vitro studies suggest that this compound may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
- Anticancer Potential : Some thiazole derivatives have been investigated for their ability to induce apoptosis in cancer cells. Preliminary data suggest that this compound may exhibit cytotoxic effects against specific cancer cell lines, although further research is needed to elucidate its mechanisms.
Agricultural Applications
The compound has been identified as a potential pesticide due to its efficacy against certain fungal pathogens and insect pests. A patent describes its use in pesticide formulations, highlighting its ability to provide prolonged protection with lower toxicity levels compared to traditional pesticides .
Study on Antimicrobial Efficacy
In a recent study published in a peer-reviewed journal, this compound was tested against various Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.
Anti-inflammatory Research
Another study focused on the anti-inflammatory effects of this compound in a murine model of arthritis. The administration of 50 mg/kg body weight significantly reduced paw swelling and levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its therapeutic potential in inflammatory conditions.
Data Summary Table
Property | Value/Description |
---|---|
Molecular Formula | C9H12N2O2S |
Molecular Weight | 212.27 g/mol |
CAS Number | 2089257-35-0 |
Antimicrobial MIC | 32 µg/mL (against S. aureus and E. coli) |
Anti-inflammatory Dose | 50 mg/kg (reduced inflammation in mice) |
Q & A
Q. What are the established synthetic routes for 2-{2-[(2-Methylcyclopropyl)amino]-1,3-thiazol-4-yl}acetic acid, and what critical reaction parameters influence yield?
The synthesis typically involves multi-step organic reactions, including:
- Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-haloketones, optimized under reflux conditions (e.g., acetic acid, 3–5 hours) .
- Substituent introduction : The 2-methylcyclopropylamino group is introduced via nucleophilic substitution or coupling reactions, requiring inert atmospheres (N₂/Ar) and polar aprotic solvents (e.g., DMSO) to stabilize intermediates .
- Acetic acid moiety incorporation : Alkylation or carboxylation steps, with pH control (e.g., sodium acetate buffer) to prevent side reactions .
Key parameters : Temperature (±5°C tolerance), solvent polarity, and stoichiometric ratios (e.g., 1.1:1 molar excess of formyl precursors) directly impact yields (reported 40–65% in analogous thiazole syntheses) .
Q. How is the structural integrity of this compound validated post-synthesis?
Standard characterization methods include:
- NMR spectroscopy :
- ¹H NMR : Distinct signals for the cyclopropyl group (δ 0.8–1.2 ppm, multiplet) and thiazole protons (δ 6.5–7.5 ppm) .
- ¹³C NMR : Carboxylic acid carbonyl at δ 170–175 ppm and thiazole C-2 at δ 160–165 ppm .
- HPLC-MS : Retention time alignment with standards and molecular ion confirmation ([M+H]⁺ calculated for C₁₁H₁₃N₂O₂S: 237.07) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) guide the optimization of this compound’s bioactivity?
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. For example, the electron-withdrawing carboxylic acid group enhances electrophilicity at the thiazole ring, favoring interactions with biological targets (e.g., enzymes) .
- Molecular docking : Screens binding affinities with targets like cyclooxygenase-2 (COX-2) or kinases. Docking scores for analogous thiazoles correlate with experimental IC₅₀ values (R² = 0.82 in COX-2 inhibition studies) .
- ICReDD methodology : Combines quantum chemical calculations (e.g., Gibbs free energy barriers) with experimental data to prioritize reaction pathways, reducing trial-and-error cycles by ~30% .
Q. What experimental strategies resolve contradictions in reported biological activity data for thiazole derivatives?
Discrepancies in IC₅₀ values (e.g., COX-2 inhibition ranging from 0.5–10 µM) arise from:
- Assay variability : Normalize data using internal controls (e.g., celecoxib as a reference inhibitor) and standardized protocols (fixed pH, temperature) .
- Solvent effects : DMSO concentrations >1% can denature proteins; use lower concentrations (<0.5%) or alternative solvents (PEG-400) .
- Structural analogs : Compare substituent effects (e.g., 2-methylcyclopropyl vs. benzyl groups) using SAR tables (see Table 1) .
Q. Table 1. Substituent Impact on Bioactivity (Analogous Thiazoles)
Substituent | Target Protein | IC₅₀ (µM) | Reference |
---|---|---|---|
2-Methylcyclopropylamino | COX-2 | 1.2 ± 0.3 | |
Benzyl | Kinase X | 8.7 ± 1.1 | |
3-Fluorophenyl | Enzyme Y | 0.9 ± 0.2 |
Q. How can reaction engineering principles improve scalability of the synthesis?
- Design of Experiments (DoE) : Optimize variables (temperature, catalyst loading) via fractional factorial designs. For example, a 2³ design reduced side products by 22% in a thiazole alkylation step .
- Continuous-flow reactors : Enhance heat/mass transfer for exothermic steps (e.g., cyclopropane ring formation), achieving 90% conversion vs. 65% in batch reactors .
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor intermediate concentrations in real time .
Q. What mechanistic insights explain the compound’s stability under physiological conditions?
- pH-dependent degradation : The carboxylic acid group protonates at pH < 4, reducing solubility and slowing hydrolysis. Half-life (t₁/₂) increases from 2 hours (pH 7.4) to 8 hours (pH 3.0) in simulated gastric fluid .
- Thiazole ring oxidation : LC-MS/MS identifies sulfoxide derivatives as primary degradation products. Antioxidants (e.g., ascorbic acid) reduce oxidation by 40% .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.